REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])#[N:2].[CH2:9]([OH:11])[CH3:10].C([O-])([O-])=O.[K+].[K+]>CCCCCC.O.[Cl-].[Na+].O>[CH2:9]([O:11][C:1](=[NH:2])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])[CH3:10] |f:2.3.4,7.8.9|
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Name
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|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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C(#N)CCC(=O)OC
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Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
anhydrous hydrogen chloride was bubbled into the solution for 1 h
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Duration
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1 h
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Type
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WAIT
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Details
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at 5-10° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted
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Type
|
ADDITION
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Details
|
the residue was diluted with diethyl ether (30 mL×2)
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC(=O)OC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |